![molecular formula C6H14Cl2N4O B13509282 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of 1,2,3-triazole ring:
Attachment of ethoxyethan-1-amine: The triazole ring is then functionalized with an ethoxyethan-1-amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,2,3-Triazole derivatives
Uniqueness
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is unique due to its specific functional groups that provide distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H14Cl2N4O |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
2-[2-(triazol-1-yl)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4O.2ClH/c7-1-5-11-6-4-10-3-2-8-9-10;;/h2-3H,1,4-7H2;2*1H |
InChI-Schlüssel |
IWCKBIFMLUYUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CCOCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
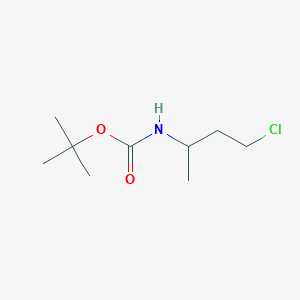
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
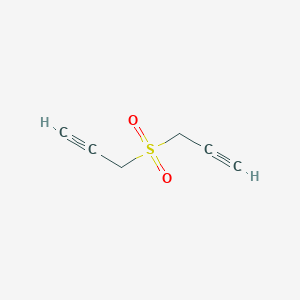


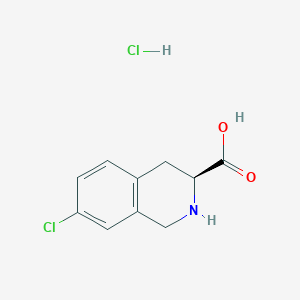
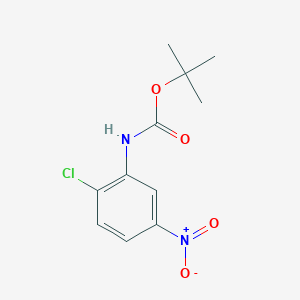
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
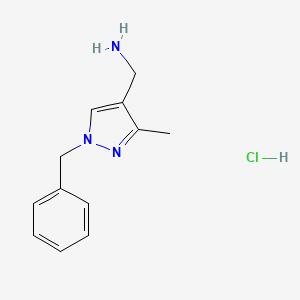
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)


